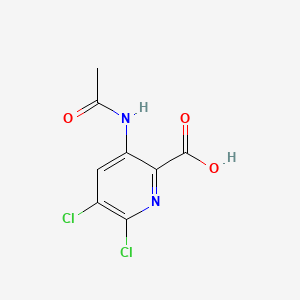

3-Acetamido-5,6-dichloropicolinic acid

Description

3-Acetamido-5,6-dichloropicolinic acid is a halogenated picolinic acid derivative featuring an acetamido group at position 3 and chlorine atoms at positions 5 and 6 of the pyridine ring. Picolinic acids are known for their chelating properties and biological activity, often serving as precursors for agrochemicals, pharmaceuticals, and metal ligands.

Properties

Molecular Formula |

C8H6Cl2N2O3 |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

3-acetamido-5,6-dichloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-3(13)11-5-2-4(9)7(10)12-6(5)8(14)15/h2H,1H3,(H,11,13)(H,14,15) |

InChI Key |

JVMNQKHMQGULRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(N=C1C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-5,6-dichloropicolinic acid typically involves the acylation of 5,6-dichloropicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of 3-Acetamido-5,6-dichloropicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Acetamido-5,6-dichloropicolinic acid can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

Substitution: The chlorine atoms on the picolinic acid ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

Chemistry: 3-Acetamido-5,6-dichloropicolinic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a ligand in the study of metal ion coordination. Its ability to chelate metal ions makes it useful in understanding metal-protein interactions and enzyme mechanisms.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be exploited in drug design and discovery.

Industry: In the industrial sector, 3-Acetamido-5,6-dichloropicolinic acid can be used in the production of agrochemicals, such as herbicides and pesticides. Its chemical properties make it effective in controlling unwanted vegetation and pests.

Mechanism of Action

The mechanism of action of 3-Acetamido-5,6-dichloropicolinic acid involves its interaction with specific molecular targets. The acetamido group and chlorine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, or metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related molecules, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

- 3-Acetamidopicolinic Acid: Lacks the 5,6-dichloro substitution. The acetamido group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to non-acylated analogs.

- 5,6-Dichloropicolinic Acid: Retains the dichloro substitution but lacks the acetamido group.

- 3-Acetamido-5-acetylfuran (3A5AF): A furan-based analog derived from N-acetyl glucosamine (NAG) via dehydration .

Physicochemical Properties

*LogP values estimated via fragment-based methods.

Functional Differences

- Reactivity: The dichloro substitution in 3-acetamido-5,6-dichloropicolinic acid may render it more electrophilic than non-halogenated analogs, favoring nucleophilic aromatic substitution reactions.

- Biological Activity : Chlorinated picolinic acids (e.g., 5,6-dichloropicolinic acid) are associated with herbicidal activity due to auxin mimicry. The acetamido group could introduce secondary interactions with enzyme active sites, broadening applications in drug design .

- Synthetic Utility : Unlike 3A5AF, which is derived from chitin, 3-acetamido-5,6-dichloropicolinic acid likely requires synthetic halogenation steps, increasing production complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.